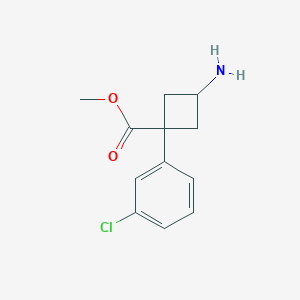

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate

Description

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a 3-chlorophenyl substituent and an ester-linked methoxy group. Its structural uniqueness lies in the strained cyclobutane ring, which confers conformational rigidity, and the 3-chlorophenyl group, which introduces steric and electronic effects critical for molecular interactions.

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5,10H,6-7,14H2,1H3 |

InChI Key |

KKSNTJFFJHTCPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C1)N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with cyclobutane-1-carboxylic acid or its derivatives, which are commercially available or can be synthesized via oxidation of cyclobutane derivatives. A common approach involves converting cyclobutane-1-carboxylic acid into its acyl chloride or ester form, such as methyl cyclobutane-1-carboxylate, which serves as a key intermediate.

Chlorination and Substitution at the 3-Position

Chlorination at the 3-position of cyclobutane derivatives is achieved using reagents like sulfuryl chloride ($$\mathrm{SO2Cl2}$$) in the presence of a suitable solvent, typically benzene or dichloromethane, under controlled temperature conditions, often around 80°C. This step introduces the 3-chlorophenyl group via subsequent substitution or cross-coupling reactions.

Data Table 1: Chlorination of Cyclobutane-1-carboxylic Acid

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | $$\mathrm{SO2Cl2}$$ | 80°C, 6 hours | 94% | |

| 2 | Purification via silica gel | Et$$_2$$O/pentane | - |

Formation of the 3-Chlorophenyl Cyclobutane Derivative

The chlorinated intermediate can be subjected to nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling with phenylboronic acids to introduce the 3-chlorophenyl group, yielding intermediates suitable for further functionalization.

Conversion to the Amine and Ester Functionalities

The amino group at the 3-position can be introduced via reduction of nitro precursors or via direct amination using reagents like ammonia or amines under catalytic conditions. The ester group at the 1-position is typically retained or introduced via esterification of the carboxylic acid with methanol in the presence of acid catalysts.

Research Discovery: Larino et al. (2022) demonstrated a two-step synthesis involving Grignard reactions and amide coupling to generate cyclobutane derivatives with amino functionalities, emphasizing the importance of stereocontrol in these processes.

C–H Functionalization and Directing Group Strategies

Transient Directing Group (TDG) Mediated C–H Arylation

Recent advances have explored the use of transient directing groups to facilitate regioselective C–H arylation on aminocyclobutane derivatives. This method allows for the direct functionalization of unactivated C–H bonds, reducing the number of steps and improving overall efficiency.

Research Finding: Larino et al. (2022) reported a Pd-catalyzed C–H arylation of aminocyclobutane using a TDG, enabling the formation of cis-3-aryl-1-aminocyclobutane compounds with yields exceeding 80% in some cases.

Catalytic Cycle and Reaction Conditions

The catalytic cycle involves coordination of the transient directing group to the amino functionality, activation of the C–H bond via palladium catalysis, and subsequent arylation with aryl halides or boronic acids. Typical conditions include:

- Palladium acetate as catalyst

- Acidic additives or ligands

- Elevated temperatures (80–120°C)

- Solvents like acetonitrile or DMSO

Advantages and Limitations

This approach offers high regioselectivity and stereocontrol, which are critical for pharmaceutical applications. However, the scope is limited by the availability of suitable directing groups and the need for optimization for different substrates.

Radical-Mediated and Photoredox Approaches

Radical Addition to Cyclobutane Rings

Radical chemistry provides an alternative route, where aryl or amino radicals are generated via photoredox catalysis and added across the strained cyclobutane ring, facilitating the formation of substituted derivatives.

Recent Developments

- Use of visible-light photocatalysts to generate radicals

- Functionalization at the 3-position with high selectivity

- Mild reaction conditions

Research Discovery: Larino (2022) highlighted the potential of radical-mediated methods for rapid functionalization of cyclobutane rings, although application to methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate remains under exploration.

Summary of Key Data and Research Findings

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Methyl (1R,3R)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride

- Key Difference : The chlorine substituent is at the 4-position of the phenyl ring instead of the 3-position.

- This could influence binding affinity in biological systems. Steric Effects: The para-substitution may reduce steric hindrance near the cyclobutane ring, enhancing accessibility for intermolecular interactions.

- Synthesis : Prepared as a hydrochloride salt, indicating improved solubility in polar solvents compared to the free base form .

NF1442 and NF1058 (Aminoquinoline Derivatives with 3-Chlorophenyl Groups)

- Comparison: The 3-chlorophenyl group in these compounds likely contributes to high-affinity binding, suggesting that its presence in the target cyclobutane derivative may similarly enhance interactions with hydrophobic enzyme pockets.

Cyclobutane vs. Larger Ring Systems

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

- Key Difference : Cyclopentane ring replaces cyclobutane.

- Substituent Effects: The methylamino group (vs. amino in the target compound) may reduce hydrogen-bonding capacity, affecting solubility and target interactions.

- Synthesis Yield : 80% yield reported, suggesting efficient synthesis despite structural complexity .

Functional Group Variations

Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl...amino]cyclobutane-1-carboxylate

- Key Features: Incorporates difluoro and methoxyethyl(methyl)aminoethoxy substituents.

- Comparison :

- Molecular Weight : Higher molecular weight (m/z 618 vs. ~263 for simpler analogs) due to extended substituents, likely impacting pharmacokinetics (e.g., absorption, half-life).

- Polarity : Shorter HPLC retention time (0.65 minutes) compared to other analogs (1.16 minutes) indicates increased polarity, possibly enhancing aqueous solubility but reducing membrane permeability .

Methyl (3-hydroxyphenyl)-carbamate

- Key Difference : Carbamate group replaces cyclobutane-ester, with a 3-hydroxyphenyl substituent.

- Impact :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on similar structures in .

Biological Activity

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 239.70 g/mol

- CAS Number : 1889601-85-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group and the chlorophenyl moiety enhances its binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity, impacting cellular responses to various stimuli.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. The presence of the chlorine atom appears to enhance its lipophilicity, improving its ability to penetrate bacterial membranes.

- Antitumor Effects : Some studies have indicated that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may possess neuroprotective effects, which warrants further investigation into this compound's potential in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.